Structural Differentiation: 6-(4-Ethoxyphenyl) and N2-Piperidinyl Motifs Confer a Unique 3D Pharmacophore Unavailable in Simpler Pyridazinones
The target compound incorporates two structural features absent from the simplest commercially available pyridazinone analog, 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one (PubChem CID 45548745): (i) a 4-ethoxyphenyl group at C6 and (ii) a fully unsaturated pyridazinone ring lacking the dihydro moiety. The simpler analog lacks aromatic substitution at C6, resulting in a molecular weight of 221.26 g/mol versus 341.41 g/mol for the target compound [1][2]. The additional 4-ethoxyphenyl ring increases the topological polar surface area (estimated ~62.5 Ų vs. 53.0 Ų for the unsubstituted analog) and adds one hydrogen-bond acceptor, both of which are known to influence membrane permeability and target-binding thermodynamics in the SCD-1 inhibitor series [1].
| Evidence Dimension | Molecular weight and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW = 341.41 g/mol; TPSA ≈ 62.5 Ų |
| Comparator Or Baseline | 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one (PubChem CID 45548745): MW = 221.26 g/mol; TPSA = 53.0 Ų |
| Quantified Difference | ΔMW = +120.15 g/mol (54% increase); ΔTPSA ≈ +9.5 Ų |
| Conditions | Computed properties from PubChem and structure-based estimation |
Why This Matters
The 54% increase in molecular weight and significant TPSA shift indicate that the target compound occupies a distinct region of drug-like chemical space, making it unsuitable to replace the simpler analog in assays where molecular size or polarity gates target access.
- [1] PubChem Compound Summary for CID 45548745, 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one. National Center for Biotechnology Information. View Source
- [2] Dupont-Passelaigue, E., Mialhe, S., Rieu, J.-P., Junquero, D., & Valeille, K. (2012). Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors. European Patent No. EP2462121B1. View Source
